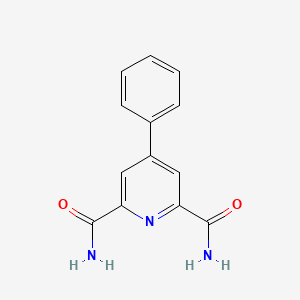
4-Phenylpyridine-2,6-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenylpyridine-2,6-dicarboxamide is a compound that belongs to the class of pyridine derivatives It is characterized by the presence of a phenyl group attached to the pyridine ring at the 4-position and two carboxamide groups at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpyridine-2,6-dicarboxamide typically involves the condensation reaction of pyridine-2,6-dicarboxylic acid chloride with aniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Phenylpyridine-2,6-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide groups to amines.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: Pyridine-2,6-dicarboxylic acid derivatives.
Reduction: 4-Phenylpyridine-2,6-diamine.
Substitution: Nitro or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
4-Phenylpyridine-2,6-dicarboxamide has a wide range of applications in scientific research:
Biology: The compound is explored for its potential as a building block in the design of biologically active molecules, including enzyme inhibitors and receptor modulators.
Wirkmechanismus
The mechanism of action of 4-Phenylpyridine-2,6-dicarboxamide involves its ability to chelate metal ions and interact with biological targets. The carboxamide groups can form hydrogen bonds with amino acid residues in proteins, while the phenyl and pyridine rings can participate in π-π interactions. These interactions enable the compound to modulate enzyme activity and receptor function, making it a valuable tool in biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Pyridine-2,6-dicarboxamide: Lacks the phenyl group, making it less hydrophobic and potentially less effective in certain applications.
Furan-2,5-dicarboxamide: Contains a furan ring instead of a pyridine ring, which can alter its electronic properties and reactivity.
Uniqueness: 4-Phenylpyridine-2,6-dicarboxamide stands out due to the presence of the phenyl group, which enhances its hydrophobicity and ability to interact with hydrophobic pockets in proteins. This structural feature can improve its binding affinity and specificity for certain biological targets, making it a more versatile compound in both chemical and biological research .
Eigenschaften
CAS-Nummer |
106023-85-2 |
|---|---|
Molekularformel |
C13H11N3O2 |
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
4-phenylpyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C13H11N3O2/c14-12(17)10-6-9(7-11(16-10)13(15)18)8-4-2-1-3-5-8/h1-7H,(H2,14,17)(H2,15,18) |
InChI-Schlüssel |
WLEBRPADMRCYCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C(=O)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2,8,9-Trithia-5-aza-1-germabicyclo[3.3.3]undecan-1-yl)propanoic acid](/img/structure/B14343826.png)
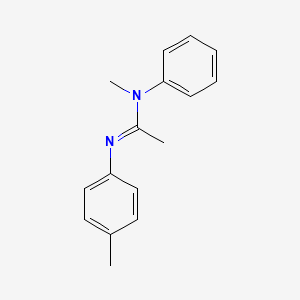
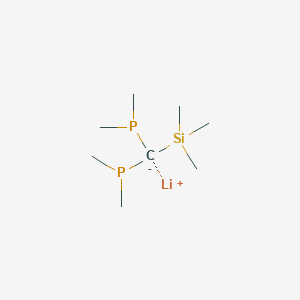
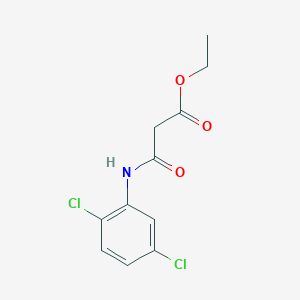



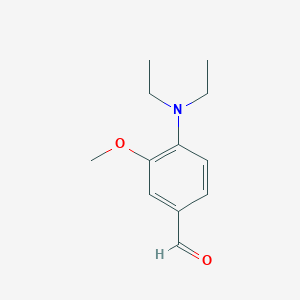
![2-[(4-Hydroxy-2,2-dimethyl-3,4-dihydrochromen-5-yl)oxy]-1-phenylethanone](/img/structure/B14343888.png)
methanone](/img/structure/B14343892.png)

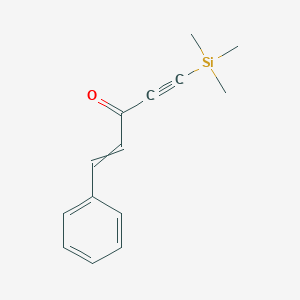
![Disulfide, bis[4-(methylsulfonyl)phenyl]](/img/structure/B14343910.png)

